(Glp1)-Apelin-13, human, bovine

Description

Properties

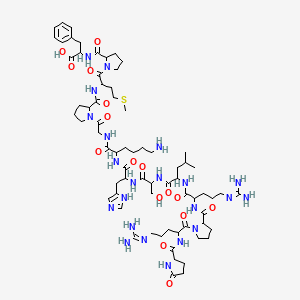

IUPAC Name |

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMAXEWLXWJGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H108N22O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physiological and Pathophysiological Roles of Glp1 Apelin 13: Preclinical Investigations

Cardiovascular System Research

Preclinical studies have extensively investigated the multifaceted roles of the apelin peptides, including (Glp1)-Apelin-13, within the cardiovascular system. These investigations have unveiled its significant influence on heart muscle function, blood vessel regulation, and the cellular processes that underpin cardiac health and disease.

Myocardial Contractility and Inotropic Effects in Isolated Cardiomyocytes and Animal Models

(Glp1)-Apelin-13 and its related apelin isoforms have demonstrated positive inotropic effects, meaning they increase the force of muscular contraction in the heart. In studies involving both normal and diabetic rats, the administration of apelin-13 (B560349) resulted in a significant enhancement of cardiac muscle performance. lifesciencesite.com This effect was observed as an increase in both the maximum rate of pressure development and the maximum rate of pressure decline, indicating improvements in both contraction and relaxation phases of the cardiac cycle. lifesciencesite.com Notably, this positive inotropic effect appears to be independent of β-adrenergic receptors and voltage-gated calcium channels, suggesting a unique mechanism of action that may involve the sarcolemmal Na+/Ca2+ exchanger. lifesciencesite.com

The binding of Glucagon-like peptide-1 (GLP-1) to its receptor in the myocardium leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA), which in turn increases glucose uptake and contributes to inotropic effects. nih.gov Supraphysiological concentrations of GLP-1 have been shown to improve left ventricular function and cardiac output. nih.gov

Table 1: Effects of Apelin-13 on Myocardial Performance in Rats

| Parameter | Condition | Effect of Apelin-13 | Significance |

|---|---|---|---|

| Rate of Tension Development (+dTmax/tmax) | Normal | Significant Increase | p<0.001 |

| Rate of Relaxation (-dTmax/tr) | Normal | Significant Increase | p<0.001 |

| Rate of Tension Development (+dTmax/tmax) | Diabetic | Significant Increase | p<0.001 |

| Rate of Relaxation (-dTmax/tr) | Diabetic | Significant Increase | p<0.001 |

Vasoregulatory Actions on Endothelial Cells and Vascular Smooth Muscle

The apelin system exhibits complex vasomotor effects, capable of inducing both vasodilation and vasoconstriction depending on the specific vascular bed and physiological conditions. nih.gov This dual action is attributed to the presence of apelin receptors (APJ) on both endothelial cells lining the blood vessels and the underlying vascular smooth muscle cells. nih.gov

Apelin-induced vasodilation is primarily mediated by the endothelium. A key mechanism involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator. nih.govnih.gov In isolated rat aortas, apelin has been shown to increase eNOS activity and NO formation in a time and concentration-dependent manner. nih.gov Furthermore, in human mesenteric arteries, the relaxing effect of apelin was diminished in the presence of an NO synthase inhibitor. nih.gov

In addition to NO, prostanoids can also play a role in apelin-induced vasodilation. nih.gov For instance, in human mammary arteries, the relaxation caused by various apelin isoforms, including apelin-13, was inhibited by indomethacin, a cyclooxygenase inhibitor, but not by an NO synthase inhibitor, indicating a prostanoid-dependent mechanism in this specific vascular bed. nih.gov

Under certain conditions, particularly when the endothelium is damaged or removed, apelin can exert direct vasoconstrictor effects on vascular smooth muscle cells. nih.gov For example, [Pyr]-Apelin-13 has been observed to cause vasoconstriction in endothelium-denuded human saphenous veins and mammary arteries. nih.gov This suggests that in pathological states where endothelial function is compromised, the vasoconstrictor actions of apelin may become more prominent. nih.gov

Modulation of Cardiac Remodeling and Fibrosis in Animal Models

Cardiac remodeling, a process of structural and functional changes in the heart in response to injury or stress, often involves fibrosis, the excessive deposition of extracellular matrix proteins. Preclinical studies suggest that apelin-13 can attenuate cardiac fibrosis. In a rat model of myocardial infarction-induced heart failure, apelin-13 treatment prevented the increase in cardiac fibrosis. nih.gov It achieved this by inhibiting the increase in messenger RNA (mRNA) and protein levels of collagen I, collagen III, and transforming growth factor-beta (TGF-β), key molecules involved in fibrotic processes. nih.gov The underlying mechanism appears to involve the inhibition of the PI3K/Akt signaling pathway, which in turn reduces oxidative stress. nih.gov

Table 2: Effect of Apelin-13 on Cardiac Fibrosis Markers in MI Rats

| Marker | Myocardial Infarction (MI) Group | MI + Apelin-13 Group |

|---|---|---|

| Collagen I (mRNA & Protein) | Increased | Attenuated Increase |

| Collagen III (mRNA & Protein) | Increased | Attenuated Increase |

| TGF-β (mRNA & Protein) | Increased | Attenuated Increase |

Cardioprotective Mechanisms in Ischemia-Reperfusion Injury Models

Apelin-13 has demonstrated significant cardioprotective effects in the context of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. nih.govarchivesofmedicalscience.com In a rat model of I/R injury, apelin-13 significantly reduced the infarct size. archivesofmedicalscience.comnih.gov

The protective mechanism of apelin-13 is multifaceted and involves the activation of the Reperfusion Injury Salvage Kinase (RISK) pathway. nih.govnih.gov This involves the activation of pro-survival kinases such as Akt and ERK1/2. nih.govnih.gov The activation of these kinases leads to the phosphorylation and inactivation of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov The inactivation of GSK-3β is crucial as it inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion. nih.govarchivesofmedicalscience.comnih.gov By preventing mPTP opening, apelin-13 helps to preserve mitochondrial function and reduce cardiomyocyte death. archivesofmedicalscience.comnih.gov

Furthermore, GLP-1 itself has been shown to protect the heart against ischemia/reperfusion injury by activating multiple prosurvival kinases and reducing apoptosis. novonordisk.com

Anti-Arrhythmic and Anti-Thrombotic Properties in Preclinical Settings

Preclinical research into the constituent components of (Glp1)-Apelin-13 suggests potential cardiovascular protective effects, specifically concerning arrhythmia and thrombosis.

Anti-Arrhythmic Properties: Metabolically stable analogues of Apelin-13 have been investigated for their effects on cardiac electrophysiology. One study using rat cardiomyocytes found that a C-terminally modified Apelin-13 derivative, known as 2Nal, prolongs the ventricular action potential duration by selectively blocking the transient outward potassium current (ITo). nih.gov This selective blockade is significant because an imbalance between the ITo and the rapid sodium (INa) currents is implicated in the development of cardiac arrhythmias like Brugada syndrome. nih.gov By acting as a partial antagonist of ITo without affecting INa, this Apelin-13 analogue helps restore the electrical balance in cardiomyocytes, suggesting a potential mechanism for preventing certain types of arrhythmias. nih.gov

Anti-Thrombotic Properties: Both GLP-1 and Apelin-13 have demonstrated anti-thrombotic potential in preclinical models.

Apelin-13: Research indicates that Apelin-13 can inhibit platelet activation induced by agents like thrombin and collagen, positioning it as a potential anti-thrombotic agent. nih.gov

GLP-1: Activation of the GLP-1 receptor (GLP-1R) has been shown to attenuate platelet aggregation and thrombosis. nih.gov In mouse models, the GLP-1R agonist exenatide (B527673) significantly inhibited thrombus formation. nih.gov This effect appears to be mediated through the GLP-1R on platelets and is also dependent on endothelial nitric oxide synthase. nih.gov Furthermore, large cardiovascular trials of GLP-1 receptor agonists in diabetic patients have not found an increased risk of deep vein thrombosis (DVT) or pulmonary embolism (PE). umich.edu Studies in individuals with type 2 diabetes also suggest that treatment with GLP-1 receptor agonists may be associated with a reduced risk of venous thromboembolism compared to other diabetes medications. researchgate.net

These distinct but complementary anti-thrombotic and anti-arrhythmic actions of GLP-1 and Apelin-13 signaling pathways form the basis for ongoing investigation into the cardiovascular benefits of dual-agonists like (Glp1)-Apelin-13.

**3.2. Metabolic Homeostasis Research

The primary focus of preclinical research on (Glp1)-Apelin-13 has been its role in metabolic regulation, leveraging the known effects of both GLP-1 and Apelin on glucose, fat, and energy balance.

The synergistic action of activating both GLP-1 and APJ receptors has shown significant promise in improving glucose control and insulin (B600854) sensitivity in animal models of metabolic disease.

Enhanced Insulin Secretion: A novel hybrid co-agonist peptide, ELA, which incorporates exendin-4 (B13836491) (a GLP-1 analogue) and an Apelin-13 analogue, demonstrated markedly greater insulin-releasing actions from cultured pancreatic BRIN-BD11 β-cells compared to either peptide alone or in combination. mdpi.com This insulinotropic effect was dose-dependent and significantly attenuated by the presence of specific GLP-1 or APJ receptor antagonists, confirming the dual-receptor activity. mdpi.com

Improved Glucose Homeostasis and Insulin Sensitivity: Separately, both Apelin-13 and GLP-1 receptor agonists have well-documented benefits. Acute administration of Apelin-13 and its stable analogues improves glucose tolerance and insulin secretion in diet-induced obesity mouse models. nih.govresearchgate.net Chronic administration of Apelin-13 analogues has been shown to reverse insulin resistance in apelin-deficient mice fed a high-fat diet. nih.gov The mechanism often involves the activation of AMP-activated protein kinase (AMPK) in skeletal muscle and adipose tissue, which enhances glucose uptake. nih.govresearchgate.net GLP-1 receptor agonists improve glycemic control by increasing glucose-dependent insulin secretion and suppressing glucagon (B607659) release. nih.gov

The following table summarizes key preclinical findings on the effects of Apelin-13 and GLP-1/Apelin co-agonists on glucose and insulin regulation.

| Compound/Analogue | Model | Key Findings | Reference |

|---|---|---|---|

| ELA (GLP-1/Apelin Co-agonist) | Cultured Pancreatic BRIN-BD11 β-cells | Showed markedly greater insulinotropic actions (1.6 to 3.3-fold) than equimolar concentrations of either component peptide alone or in combination. | mdpi.com |

| Apelin-13 | High-Fat Diet-Induced T2DM Mouse Model | Improved glucose metabolism, dyslipidemia, and insulin sensitivity. | nih.gov |

| pGlu(Lys8GluPAL)apelin-13 amide | Diet-Induced Obesity-Diabetes Mouse Model | Chronic (28-day) administration reduced glucose levels and increased plasma insulin. | mdpi.com |

| Apelin-13 | Gestational Diabetes Mellitus Mouse Model | Improved glucose and lipid metabolism and protected pancreatic islets, possibly via the PI3K/AKT pathway. | researchgate.net |

Regulation of Adipose Tissue: Apelin is primarily produced and secreted by white adipose tissue. mdpi.com Studies have shown that chronic administration of Apelin-13 can decrease white adipose tissue weight and increase energy expenditure in animal models. nih.gov Some research indicates that Apelin-13 may inhibit the differentiation of adipocytes and promote the breakdown of lipids. nih.gov For instance, amidation-modified Apelin-13 was found to reduce the average diameter of adipocytes and downregulate the expression of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of fat cell differentiation. nih.gov

Energy Balance: The apelinergic system contributes to energy homeostasis. nih.gov While some studies show that chronic Apelin-13 administration can increase energy expenditure without changing food intake, others have reported conflicting results, suggesting it may reduce the browning of adipose tissue and decrease energy consumption. nih.govnih.gov This highlights the complexity of apelin's role and the need for further investigation, particularly with co-agonists that also engage the GLP-1 pathway, known for its strong effects on energy balance through appetite suppression. nih.gov

The dual-agonist approach targets two critical organs in metabolic control: the pancreas and the liver.

Pancreatic Islet Cell Function: The GLP-1 receptor is well-established to be present on pancreatic beta-cells, where its activation stimulates insulin synthesis and release. novonordisk.comresearchgate.net Apelin and its APJ receptor are also found in pancreatic tissue and contribute to glucose metabolism. nih.gov Preclinical studies show that long-term treatment with Apelin-13 can protect pancreatic beta-cells and increase islet mass in animal models of both type 1 and type 2 diabetes. nih.govnih.govnih.gov A study in unweaned rats showed that Apelin-13 administration led to a significant increase in mitotic activity and a decrease in apoptosis in small and medium-sized islets, suggesting a role in regulating cell survival and proliferation. nih.gov The enhanced insulin secretion observed with the GLP-1/Apelin co-agonist ELA further underscores the potential for improved islet function through this dual-receptor engagement. mdpi.com

Hepatic Function: The actions of GLP-1 on the liver are considered to be primarily indirect, as the canonical GLP-1 receptor is not expressed on hepatocytes. researchgate.net However, GLP-1 receptor agonists have been shown to reduce hepatic steatosis (fatty liver), inflammation, and fibrosis in preclinical models. researchgate.netnih.gov These benefits are thought to be secondary to weight loss, reduced systemic inflammation, and changes in lipid metabolism. researchgate.net Apelin has also been shown to have direct effects on the liver; chronic apelin treatment can decrease hepatic steatosis by reducing the de novo synthesis of lipids in insulin-resistant mice. researchgate.net A meta-analysis of clinical trials confirmed that GLP-1 receptor agonists significantly reduce liver enzymes in patients with nonalcoholic fatty liver disease (NAFLD), although they did not significantly affect the lipid profile. nih.gov

A major potential benefit of a (Glp1)-Apelin-13 co-agonist lies in its ability to regulate appetite through central nervous system pathways.

GLP-1 Pathway: The role of GLP-1 as a satiety signal is well-documented. nih.gov GLP-1 receptor agonists potently inhibit food intake in both animal models and humans by delaying gastric emptying and acting directly on appetite centers in the brain. nih.govnih.gov

Apelin Pathway: The effect of Apelin-13 on food intake has yielded mixed results in preclinical studies. Some studies report that central administration of Apelin-13 reduces food intake, potentially via the corticotropin-releasing factor (CRF) receptor. nih.govresearchgate.net However, other studies have found little to no effect on food intake. nih.gov

Co-Agonist Effects: Studies with the GLP-1/Apelin co-agonist peptide ELA have demonstrated clear and potent effects on appetite. In 21-hour-fasted mice, administration of ELA peptides significantly reduced cumulative food intake by over three-fold at the 3-hour mark compared to saline-treated controls. mdpi.com This satiety effect was also long-lasting, with a marked reduction in food intake observed even when the peptide was administered 21 hours in advance. researchgate.net

The following table summarizes the effects of the ELA co-agonist on food intake in mice.

| Compound | Model | Measurement | Result | Reference |

|---|---|---|---|---|

| ELA (GLP-1/Apelin Co-agonist) | 21-hour-fasted adult mice | Cumulative food intake over 180 minutes | 3.1-fold reduction vs. saline control. | mdpi.com |

| ELA and acylated analogues | 21-hour-fasted adult mice | Cumulative food intake when administered 21 hours prior | 31-38% lower cumulative food intake vs. saline control. | researchgate.net |

Renal System Research

Emerging preclinical evidence suggests that both the GLP-1 and apelin systems may confer protective effects on the kidneys, particularly in the context of metabolic disease.

Apelin in the Kidney: Apelin and its receptor are expressed in the kidney. Studies in rat models of diabetic nephropathy have shown that Apelin-13 administration can alleviate disease manifestations. nih.gov This includes reducing urinary protein content and mitigating glucose-induced damage to the endothelial cells of glomerular vessels. The protective mechanism may involve enhancing the production of nitric oxide (NO) and suppressing the fibrosis of renal tissues. nih.gov

GLP-1 in the Kidney: The localization of the GLP-1 receptor in the kidney is still under investigation, but it is thought to be expressed in vascular smooth muscle cells and immune cells. nih.gov Preclinical studies suggest that GLP-1 receptor agonists reduce renal inflammation, oxidative stress, and fibrosis. nih.gov While the precise mechanisms are not fully understood, these actions are believed to contribute to the renoprotective effects observed in large-scale clinical trials, where GLP-1 receptor agonists have been shown to improve kidney outcomes in patients with diabetes. nih.gov More recent data from kidney transplant recipients with diabetes also show that use of GLP-1 RAs was associated with a significantly reduced risk of graft loss and mortality. hcplive.com

The potential for a (Glp1)-Apelin-13 co-agonist to offer enhanced renal protection by simultaneously targeting these distinct pathways is a promising area for future research.

Glomerular Hemodynamics and Filtration Regulation

The apelin system is expressed throughout the human kidney, including the glomeruli and renal vasculature. nih.govcellphysiolbiochem.com Preclinical studies have shown that apelin peptides can influence glomerular hemodynamics. In both healthy subjects and patients with chronic kidney disease (CKD), administration of [Pyr1]apelin-13 led to an increase in renal blood flow, suggesting vasodilation of the glomerular afferent arterioles. nih.goved.ac.uk However, the effect on the glomerular filtration rate (GFR) appears to be context-dependent. While GFR remained unchanged in healthy individuals, it was reduced in patients with CKD following apelin infusion. nih.govresearchgate.net This reduction in GFR in the CKD cohort, coupled with the increased renal blood flow, suggests a concurrent vasodilatory effect on the efferent arteriole. nih.gov

Interestingly, GLP-1 receptor agonists have also been studied for their effects on glomerular hemodynamics, with some studies in diabetic rodent models showing a reduction in glomerular hyperfiltration. nih.gov The combined nature of (Glp1)-Apelin-13 suggests a potential for complex interactions in the regulation of glomerular function.

| Parameter | Finding in Healthy Subjects | Finding in CKD Patients | Reference |

|---|---|---|---|

| Renal Blood Flow | Increased | Increased | nih.goved.ac.uk |

| Glomerular Filtration Rate (GFR) | No significant change | Decreased | nih.gov |

| Effective Filtration Fraction | Decreased | Decreased | researchgate.net |

| Proteinuria | Not applicable | Decreased | nih.gov |

Water and Electrolyte Balance, Aquaporin Modulation

The apelin/APJ system is a key player in the regulation of body fluid homeostasis, often acting in opposition to the antidiuretic hormone vasopressin. nih.govcellphysiolbiochem.comcurrent-pharmaceutical-design.com Studies have demonstrated that apelin is expressed in the epithelial cells of the collecting duct, where it can influence water reabsorption. nih.gov Specifically, in mouse cortical collecting duct cells, apelin-13 was found to antagonize the effects of vasopressin by reducing the expression and apical membrane trafficking of aquaporin-2 (AQP2), the principal water channel in these cells. cellphysiolbiochem.comnih.govcellphysiolbiochem.com This action promotes diuresis, or increased urine production. cellphysiolbiochem.com

Furthermore, the apelin/APJ system has been shown to modulate sodium balance. Research indicates that apelin-13 can decrease the expression and activity of the epithelial sodium channel (ENaC) in collecting duct cells, an effect that would contribute to increased sodium excretion. cellphysiolbiochem.com GLP-1 has also been shown to induce natriuresis, suggesting a complementary action of the (Glp1) component of the fusion peptide. nih.gov

| Target | Effect of Apelin-13 | Functional Outcome | Reference |

|---|---|---|---|

| Aquaporin-2 (AQP2) | Reduces expression and apical trafficking | Decreased water reabsorption (diuresis) | cellphysiolbiochem.comnih.govcellphysiolbiochem.com |

| Epithelial Sodium Channel (ENaC) | Reduces expression and activity | Decreased sodium reabsorption (natriuresis) | cellphysiolbiochem.com |

| Vasopressin Action | Antagonizes | Counteracts antidiuretic effect | nih.govcellphysiolbiochem.com |

Central Nervous System (CNS) Research

The wide distribution of the apelin/APJ system in the brain has prompted investigations into its role in various neurological processes and its potential as a neuroprotective agent. frontiersin.orgfrontiersin.org

Neuroprotective Effects in Models of Cerebral Ischemia and Injury

Multiple preclinical studies have highlighted the neuroprotective properties of Apelin-13 in the context of ischemic brain injury, such as stroke. frontiersin.orgbiorbyt.com.cnnih.gov Administration of Apelin-13 in animal models of stroke has been shown to significantly reduce infarct volume, decrease brain edema, and improve neurological outcomes. biorbyt.com.cnnih.govnih.gov These protective effects are thought to be mediated through several mechanisms, including the inhibition of neuronal apoptosis and the promotion of angiogenesis. frontiersin.orgnih.gov In models of subarachnoid hemorrhage, Apelin-13 has also demonstrated the ability to attenuate early brain injury by suppressing neuronal apoptosis. nih.gov

Modulation of Neuroinflammation and Neuronal Apoptosis

A key component of Apelin-13's neuroprotective action appears to be its ability to modulate neuroinflammation. In studies of cerebral ischemia, Apelin-13 treatment has been shown to inhibit the activation of microglia and astrocytes, key inflammatory cells in the CNS. biorbyt.com.cnnih.gov This is accompanied by a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). biorbyt.com.cnnih.govnih.gov

Furthermore, Apelin-13 directly counteracts neuronal apoptosis, the process of programmed cell death. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and to decrease the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.govnih.gov In some contexts, these anti-apoptotic effects have been linked to the activation of the GLP-1 receptor and the PI3K/Akt signaling pathway. nih.gov

| Mechanism | Specific Effects of Apelin-13 | Reference |

|---|---|---|

| Neuroinflammation | Inhibits microglia and astrocyte activation; Decreases TNF-α and IL-1β expression | biorbyt.com.cnnih.govnih.gov |

| Neuronal Apoptosis | Increases Bcl-2/Bax ratio; Decreases cleaved caspase-3 | nih.govnih.govnih.gov |

| Angiogenesis | Promotes the formation of new blood vessels | nih.gov |

Influence on Cognitive Function and Memory Processes in Animal Models

Research in animal models suggests a beneficial role for Apelin-13 in cognitive function. In a rat model of Alzheimer's disease, Apelin-13 administration was found to ameliorate cognitive deficits. frontiersin.orgnih.govnih.gov This improvement in cognition was associated with the suppression of neuroinflammation and the protection of neurons and synaptic plasticity. frontiersin.orgnih.govnih.gov Furthermore, intranasal administration of Apelin-13 has been shown to improve cognitive impairment in a mouse model of Alzheimer's disease by enhancing synaptic plasticity and reducing oxidative stress. nih.gov The apelin/APJ signaling system's involvement in cognitive ability is supported by findings that it can modulate factors that promote synaptic plasticity and improve memory function. mdpi.com

Thermoregulatory Actions (Antipyretic Effects)

The central administration of apelin peptides has been shown to influence body temperature. While some studies have reported a hyperthermic effect of Apelin-13, others have demonstrated a potent antipyretic, or fever-reducing, action. nih.govnih.gov In a study using a bacterial lipopolysaccharide (LPS)-induced fever model in rats, the central administration of [Pyr1]apelin13 significantly reduced the febrile response. nih.gov This antipyretic effect was associated with a reduction in both peripheral and central levels of the pro-inflammatory cytokine TNF-α, suggesting that apelin can modulate the inflammatory pathways that drive fever. nih.gov

Hypothalamic Regulation of Feeding Behavior and Appetite

The hypothalamus is a critical brain region for the regulation of energy balance and feeding behavior. Research indicates that the components of (Glp1)-Apelin-13, namely GLP-1 and Apelin-13, exert significant influence over this complex neural network.

Activation of GLP-1 receptors (GLP-1R) in the lateral hypothalamus has been shown to be crucial for controlling food reinforcement, ingestive behavior, and body weight. nih.gov Studies in rats have demonstrated that activating these receptors reduces the motivation for food, leading to a decrease in food intake and body weight. nih.gov Conversely, blocking these receptors pharmacologically has been found to increase the motivation for food in male rats. nih.gov

Apelin-13, the other constituent of the chimeric peptide, also plays a role in appetite regulation, although its effects can be complex. nih.gov The distribution of apelinergic fibers and receptors within the hypothalamus suggests its involvement in energy balance. nih.gov Intrahypothalamic injection of Apelin-13 in rats has been shown to increase food intake. nih.gov This effect may be linked to its ability to inhibit the gene expression of the anorexigenic neuropeptide, cocaine- and amphetamine-regulated transcript (CART), and serotonin (B10506) synthesis, while increasing the gene expression of the orexigenic peptide, orexin (B13118510) A. nih.gov However, other studies suggest that apelin can suppress appetite by inducing the release of α-melanocyte-stimulating hormone (α-MSH) from pro-opiomelanocortin (POMC) neurons. nih.gov The varied effects of apelin on feeding may be dose-dependent and influenced by the energy status of the animal. nih.gov For instance, one study reported that intraventricular injection of apelin in fed animals did not significantly alter food intake, whereas in fasted animals, it led to an increase in food consumption. nih.gov

The development of novel hybrid co-agonist peptides that incorporate both exendin-4 (a GLP-1 analogue) and apelin has shown promise in appetite control. mdpi.com In studies with fasted adult mice, these co-agonist peptides significantly reduced cumulative food intake compared to saline-treated controls, highlighting the potential for dual receptor activation in managing appetite. mdpi.com

Inflammatory and Immune System Research

(Glp1)-Apelin-13 and its constituent peptides have demonstrated significant modulatory effects on inflammatory processes and the immune system in a variety of preclinical models.

Anti-Inflammatory Properties in Cellular and Animal Models

Both GLP-1 and Apelin-13 possess notable anti-inflammatory properties. GLP-1 and its analogues have been shown to reduce macrophage infiltration in blood vessels and decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and C-reactive protein (CRP) in animal studies. nih.gov GLP-1 receptor agonists have also been found to improve vascular function in models of polymicrobial sepsis by reducing oxidative stress and inflammation. nih.gov Furthermore, in diabetic mice, GLP-1 receptor agonists have been shown to reduce retinal inflammation. nih.gov

Apelin-13 has been identified as an adipokine that participates in the regulation of inflammation. nih.gov It has been shown to exert anti-inflammatory effects in various pathological states. nih.gov For example, exogenous Apelin-13 can reduce the levels of pro-inflammatory markers like thioredoxin interaction protein (TXNIP), nucleotide binding oligomeric domain like receptor protein 3 (NLRP3), IL-1β, and TNF-α. nih.gov In models of intervertebral disc degeneration, Apelin-13 has been found to inhibit the inflammatory response through the PI3K/Akt signaling pathway. nih.gov Additionally, in mice with gestational diabetes mellitus, subcutaneous injection of Apelin-13 was found to improve inflammatory responses. nih.gov

The creation of hybrid peptides combining a GLP-1 analogue (exendin-4) with apelin has yielded molecules with potent insulinotropic actions, which could have indirect anti-inflammatory benefits by improving metabolic control. mdpi.com

Modulation of Pain Pathways, Including Nociceptive and Inflammatory Pain Models

The components of (Glp1)-Apelin-13 have been investigated for their roles in modulating pain, with findings indicating complex and sometimes contradictory effects.

GLP-1 receptor agonists have shown potential as alternatives for the treatment of chronic pain. nih.gov Studies have found that intrathecal injection of these agonists can effectively reduce formalin-induced peripheral nerve injury, as well as pain associated with cancer and diabetes, without causing significant adverse reactions or tolerance. nih.gov

The role of Apelin-13 in pain modulation is less clear, with studies reporting both analgesic and pain-sensitizing effects. nih.gov Peripherally administered Apelin-13 has been shown to increase pain sensitivity in a heat-induced acute pain model in mice. nih.gov Conversely, intravenous administration of a modified form of Apelin-13, pyroglutamyl apelin-13, has been found to alleviate inflammatory pain in mice through the kappa opioid receptor system. nih.gov This effect was associated with the upregulation of dynorphin (B1627789) and kappa opioid receptor gene expression in the prefrontal cortex. nih.gov At the spinal level, Apelin-13 has been observed to cause hyperalgesia in a model of tonic inflammatory pain. nih.gov The varied effects of Apelin-13 on pain may be attributable to the involvement of different receptor systems in acute versus tonic pain models. nih.gov

Angiogenesis and Tissue Repair Research

The constituent peptides of (Glp1)-Apelin-13, GLP-1 and Apelin-13, have been shown to play significant roles in the processes of new blood vessel formation (angiogenesis) and tissue repair, particularly in the context of diabetic complications.

Role in Vascular Development and Repair Processes

GLP-1 has been demonstrated to promote angiogenesis in human endothelial cells in a dose-dependent manner through the Akt, Src, and PKC pathways. nih.gov In vitro studies using a 3-dimensional model of human umbilical vein endothelial cell (HUVEC) spherules have shown that GLP-1 treatment directly stimulates the net angiogenic effect. nih.gov GLP-1 receptor agonists have also been shown to protect against diabetic vascular endothelial damage. nih.gov

Apelin-13 and its receptor, APJ, are crucial for vascular homeostasis and the development of the cardiovascular system. researchgate.net The apelinergic system is highly upregulated under hypoxic conditions and acts as an activator of angiogenesis. researchgate.netbiorxiv.org In diabetic mice with peripheral artery disease, sustained delivery of a stable form of Apelin-13, Pyr-apelin-13, has been shown to improve blood flow reperfusion and increase capillary density in the ischemic limb. biorxiv.org Notably, the proangiogenic actions of Apelin-13 are not impaired by high glucose conditions, unlike those of vascular endothelial growth factor (VEGF). researchgate.netbiorxiv.org

Modulation of Cell Proliferation and Migration in Research Models (e.g., Diabetic Wounds)

Both GLP-1 and Apelin-13 have been shown to influence the cellular processes of proliferation and migration, which are fundamental to tissue repair, including the healing of diabetic wounds.

Apelin-13 has been shown to regulate the proliferation, migration, and survival of retinal Müller cells, which are critical for maintaining retinal structure and function. nih.gov Under hypoxic conditions, Apelin-13 significantly promoted Müller cell migration and downregulated apoptosis. nih.gov Furthermore, in models of diabetic peripheral artery disease, Apelin-13 has been shown to promote endothelial cell function, which is essential for the repair of ischemic tissue. researchgate.netbiorxiv.org

Research Methodologies and Experimental Models for Glp1 Apelin 13 Studies

Peptide Synthesis and Purification Techniques for Research-Grade Compounds

The creation of high-quality (Glp1)-Apelin-13 for research purposes relies on precise chemical synthesis and rigorous purification methods. These steps are fundamental to ensure that the experimental results are attributable to the specific compound of interest and not to contaminants.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like (Glp1)-Apelin-13 and its analogs. google.com This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support. google.com For complex chimeric peptides, optimization of the SPPS protocol is critical. This includes the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids, which are removed at each cycle to allow the next amino acid to be coupled. google.combiorxiv.org

Key optimization strategies include:

Choice of Reagents : The selection of coupling reagents (e.g., HCTU, DIC/Oxyma) and bases for Fmoc removal (e.g., piperidine, DBU) is optimized to enhance efficiency and minimize side reactions, especially when dealing with sterically hindered amino acids. biorxiv.orgcore.ac.uk

Resin Selection : The choice of resin, such as Wang or Rink Amide resin, is crucial and depends on the desired C-terminal modification of the peptide. google.combiorxiv.org

Handling Hydrophobicity : For chimeric peptides that may contain hydrophobic sequences, the synthesis process must be carefully managed to prevent aggregation and incomplete reactions, which can lower the yield and purity. google.com

These optimized strategies enable the efficient and rapid synthesis of peptide libraries for screening and detailed biological evaluation. biorxiv.org

Following synthesis, the crude peptide must undergo rigorous purification and characterization to ensure it meets the standards for research use. theanalyticalscientist.com The primary techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). theanalyticalscientist.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the principal method for both purifying the target peptide and assessing its purity. theanalyticalscientist.com This technique separates the peptide from impurities—such as truncated sequences, deletion sequences, or byproducts from protecting groups—based on differences in hydrophobicity. theanalyticalscientist.comccamp.res.in The final purity of the peptide is typically determined by the peak area in the HPLC chromatogram, with research-grade peptides often exceeding 95% purity. researchgate.netvub.be

Mass Spectrometry (MS) : MS is used to confirm the identity of the synthesized peptide by measuring its molecular weight with high accuracy. theanalyticalscientist.comchromatographyonline.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Quadrupole Time-of-Flight (LC/Q-TOF) provide precise mass determination, confirming that the correct amino acid sequence has been synthesized. ccamp.res.inresearchgate.net MS can also identify and characterize impurities that may have arisen during synthesis or degradation. ccamp.res.in

| Technique | Purpose in (Glp1)-Apelin-13 Research | Key Findings/Application |

| Solid-Phase Peptide Synthesis (SPPS) | To chemically construct the peptide chain. | Enables stepwise, automated synthesis of chimeric peptides using Fmoc-protected amino acids. google.combiorxiv.org |

| Microwave-Assisted SPPS | To accelerate reaction times and improve efficiency. | Reduces synthesis time and enhances crude product purity for complex peptides. researchgate.net |

| Reversed-Phase HPLC (RP-HPLC) | To purify the synthesized peptide and assess its purity. | Separates the target peptide from synthesis-related impurities, aiming for >95% purity. theanalyticalscientist.comvub.be |

| Mass Spectrometry (MS) | To confirm the molecular weight and identity of the peptide. | Verifies the correct sequence and identifies any modifications or impurities. chromatographyonline.comccamp.res.in |

In Vitro Cellular and Subcellular Assays

Once a pure, characterized batch of (Glp1)-Apelin-13 is obtained, its biological activity is assessed through a variety of in vitro assays. These experiments are conducted in controlled laboratory environments using cultured cells that express the target receptors, GLP-1R and APJ.

Receptor binding assays are essential for determining if and how strongly (Glp1)-Apelin-13 interacts with its target receptors. These assays quantify the affinity of the ligand for the receptor.

Radioligand Binding Assays : This classic technique uses a radiolabeled version of a known ligand (e.g., [125I]-apelin-13 or 125I-exendin(9–39)) to compete with the unlabeled test compound ((Glp1)-Apelin-13). nih.govnih.govnih.gov By measuring the displacement of the radioligand, researchers can calculate the binding affinity (Ki) of the new peptide. nih.govrevvity.com For example, studies on the APJ receptor have used [125I]-(Pyr1)Apelin-13 to determine the binding affinity of new compounds in homogenates of human heart tissue. nih.govnih.gov

Fluorescence-Based Assays : An alternative to radioligands involves using fluorescently-labeled ligands. nih.gov These ligands allow for the direct visualization and quantification of binding to receptors on cells or tissues. nih.gov This method can confirm specific binding, as the fluorescent signal is significantly reduced when a competing, unlabeled ligand is added. nih.gov

| Assay Type | Principle | Typical Measurement | Example Application |

| Radioligand Competition Assay | Measures the ability of an unlabeled ligand to displace a specific radioligand from a receptor. | Inhibition constant (Ki) or IC50. | Determining the binding affinity of apelin analogs to the APJ receptor using [125I]-apelin-13. nih.govnih.gov |

| Fluorescence Binding Assay | Uses a fluorescently-labeled ligand to visualize and quantify receptor binding. | Mean fluorescence intensity. | Validating the specific binding of novel fluorescent apelin ligands to APJ-expressing cells. nih.gov |

Functional assays measure the cellular response triggered by the peptide binding to its receptor. This determines whether the compound acts as an agonist (activator), antagonist (blocker), or has no effect.

cAMP Accumulation Assays : The GLP-1 receptor is a Gs-coupled receptor, meaning its activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP). innoprot.comnih.gov Assays measuring cAMP levels are therefore a primary method for assessing GLP-1R activation. researchgate.netinnoprot.com These assays are often performed in cell lines like CHO-K1 or HEK293 that are engineered to express the human GLP-1R. researchgate.neteurofinsdiscovery.com The potency of an agonist is typically reported as its EC50 value, which is the concentration required to produce 50% of the maximal response. innoprot.com The APJ receptor, conversely, is primarily Gi-coupled, and its activation leads to an inhibition of cAMP production. eurofinsdiscovery.com

ERK Phosphorylation Assays : Activation of both GLP-1R and APJ can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of the extracellular signal-regulated kinase (ERK). nih.govnih.gov Western blot analysis or plate-based immunoassays can quantify the levels of phosphorylated ERK (p-ERK) in response to peptide stimulation. researchgate.netresearchgate.netfrontiersin.org The time course of ERK phosphorylation can be rapid, often peaking within minutes of agonist addition. frontiersin.org This pathway is crucial for cellular processes like proliferation and survival. nih.gov

Calcium Flux Assays : GLP-1R signaling can also lead to an increase in intracellular calcium (Ca2+) levels, which is a key step in promoting insulin (B600854) secretion in pancreatic beta-cells. nih.gov Assays using calcium-sensitive fluorescent dyes can monitor these changes in real-time upon stimulation with a GLP-1R agonist. researchgate.netnih.gov

BRET and FRET are advanced techniques used to study protein-protein interactions and signaling events in real-time within living cells. nih.govnih.gov These methods provide deeper insights into the specific signaling pathways activated by a ligand.

Principle : Both techniques rely on energy transfer between a donor molecule and an acceptor molecule. In BRET, the donor is a bioluminescent enzyme (like Renilla luciferase, Rluc) and the acceptor is a fluorescent protein (like YFP). nih.govnih.gov In FRET, both donor and acceptor are fluorescent proteins. Energy transfer only occurs when the two molecules are very close (typically less than 10 nm), indicating a direct interaction. nih.gov

Applications in (Glp1)-Apelin-13 Research :

G-protein Coupling : BRET can be used to directly monitor the coupling of the GLP-1R or APJ receptor to specific G-protein subtypes (e.g., Gs, Gi). nih.govnih.gov

β-arrestin Recruitment : These assays can quantify the recruitment of β-arrestin proteins to the receptor upon agonist stimulation. This is a key measure of "biased agonism," a phenomenon where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). nih.gov Understanding the bias of a chimeric peptide like (Glp1)-Apelin-13 is critical, as different pathways can lead to distinct physiological outcomes. nih.gov

Receptor Dimerization : BRET and FRET can be used to investigate whether receptors form dimers or larger oligomers at the cell surface, which can influence signaling. nih.gov

These sophisticated assays allow researchers to build a detailed profile of how (Glp1)-Apelin-13 interacts with its target receptors and which specific downstream signaling pathways it activates, providing a comprehensive understanding of its mechanism of action at the molecular level. nih.gov

Ex Vivo Organ and Tissue Preparations

Ex vivo models bridge the gap between cellular assays and whole-animal studies, allowing for the examination of tissue-level responses in an isolated, controlled environment.

The Langendorff-perfused isolated heart model is a cornerstone for cardiovascular research. It allows for the assessment of cardiac function, including heart rate, ventricular pressure, and contractility, independent of systemic neural and hormonal influences. This model has been used to demonstrate the cardioprotective effects of GLP-1 analogs, which can reduce infarct size following ischemia-reperfusion injury when administered at the onset of reperfusion. nih.gov Similarly, ex vivo preparations of human atrial tissue have been used to demonstrate the potent, direct positive inotropic (force-increasing) effects of apelin peptides. nih.gov For a (Glp1)-Apelin-13 compound, this model would be invaluable for determining its direct effects on cardiac performance and its ability to protect the heart from ischemic damage.

To study the direct effects of a compound on blood vessel tone, researchers use vascular ring preparations from arteries and veins. Tissues such as human internal mammary artery and saphenous vein are mounted in organ baths to measure isometric tension. nih.govresearchgate.net Using this method, studies have revealed the dual actions of apelin. In endothelium-intact arteries, apelin peptides induce potent vasodilation. nih.gov This effect is often mediated by the release of nitric oxide (NO) or, as shown in human mammary artery, through an endothelium-dependent prostanoid mechanism. nih.gov Conversely, in vessels where the endothelium is removed or dysfunctional, apelin can act directly on vascular smooth muscle cells to cause vasoconstriction. nih.govresearchgate.net These preparations are essential for characterizing the vascular effects of (Glp1)-Apelin-13, determining its potency as a vasodilator or vasoconstrictor, and elucidating the underlying endothelial and smooth muscle mechanisms.

Table 2: Findings from Ex Vivo Vasoreactivity Studies with Apelin Peptides

| Tissue Preparation | Peptide | Endothelium | Effect | Potency (EC₅₀) / Max Response | Mechanism | Reference(s) |

|---|---|---|---|---|---|---|

| Human Mammary Artery | [Pyr¹]apelin-13 | Intact | Vasodilation | 0.6 nM / ~40% | Prostanoid-dependent | nih.gov |

| Human Mammary Artery | [Pyr¹]apelin-13 | Denuded | Vasoconstriction | 0.2 nM / ~29% | Direct action on smooth muscle | nih.gov |

| Human Saphenous Vein | [Pyr¹]apelin-13 | Denuded | Vasoconstriction | 0.6 nM / ~26% | Direct action on smooth muscle | nih.gov |

In Vivo Animal Models

Studies frequently utilize mouse models, including normal healthy mice and models of metabolic disease such as diet-induced obese (DIO) mice. nih.govnih.gov In these models, administration of apelin analogues or GLP-1/apelin co-agonists has been shown to improve glucose tolerance, enhance insulin secretion, and reduce food intake, demonstrating therapeutic potential for diabetes and obesity. nih.govnih.gov For example, hybrid peptides have demonstrated sustained improvements in glucose tolerance in both normal and DIO mice. nih.gov Furthermore, animal models of myocardial infarction are used to assess the restorative effects of apelin on cardiac function. Continuous infusion of Apelin-13 (B560349) after a myocardial injury in mice has been shown to preserve left ventricular ejection fraction and salvage the peri-infarct region, partly by promoting cell mitosis and mobilizing progenitor cells. youtube.com

The use of genetically modified animals, particularly knockout (KO) models, is a powerful tool for validating the specific receptor-mediated actions of a compound. Mice lacking the apelin receptor (APJ-KO) have been instrumental in confirming the role of the apelinergic system. These mice exhibit adverse metabolic effects and abnormal fluid homeostasis, underscoring the importance of APJ signaling. nih.govbris.ac.uk The enhanced vasopressor response to angiotensin II in APJ-KO mice also suggests a counter-regulatory role for apelin in blood pressure control. bris.ac.uk By administering a (Glp1)-Apelin-13 co-agonist to APJ-KO or GLP-1 receptor KO mice, researchers can unequivocally demonstrate which effects are mediated through which receptor, thereby confirming the compound's dual mechanism of action in a whole-animal context.

Pharmacological Models of Disease (e.g., Hypertension, Heart Failure, Ischemia, Diabetes, Inflammation)

The dual agonism of (Glp1)-Apelin-13, targeting both the glucagon-like peptide-1 receptor (GLP-1R) and the apelin receptor (APJ), necessitates the use of specific and relevant pharmacological disease models to elucidate its therapeutic potential. Research into this chimeric peptide often employs models that reflect the complex pathophysiology of cardiovascular and metabolic diseases.

Hypertension and Heart Failure: To investigate the effects on hypertension and related cardiac complications, researchers frequently use models of induced cardiac hypertrophy. For instance, mouse models with surgically or pharmacologically induced myocardial hypertrophy are employed to assess changes in cardiac function, heart weight, and the expression of cardiac hypertrophy markers. nih.govmdpi.com In spontaneously hypertensive rats (SHRs), the impact on heart weight and cardiac muscle cell volume can be evaluated. mdpi.com Studies have demonstrated that GLP-1 receptor activation can normalize blood pressure and reduce cardiac hypertrophy, vascular fibrosis, and endothelial dysfunction in angiotensin II-induced hypertensive mice. mdpi.com

For heart failure, particularly heart failure with preserved ejection fraction (HFpEF) which is often linked to obesity and metabolic syndrome, diet-induced obesity models are common. mdpi.com These models help in understanding the mechanisms by which the compound might prevent deleterious cardiac remodeling. mdpi.com Conversely, in models of heart failure with reduced ejection fraction (HFrEF), the effects on left ventricular ejection fraction (LVEF) and infarct size are critical endpoints, often studied in the context of myocardial infarction. mdpi.com However, some trials with GLP-1RAs have shown potential risks in patients with reduced LVEF, indicating the need for careful model selection. nih.gov

Ischemia: Post-ischemic injury models, such as those involving patients with ST-segment elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI), are used to evaluate cardioprotective effects. uiw.edu In these settings, key outcomes include the measurement of infarct size and myocardial salvage. uiw.edu Animal models of ischemia/reperfusion injury are also used to study the effects on myocardial glucose uptake and the reduction of apoptosis. uiw.edu

Diabetes and Inflammation: Diet-induced obesity and diabetes models, particularly in mice fed a high-fat diet, are standard for assessing metabolic effects. researchgate.net These models allow for the investigation of glucose homeostasis, insulin secretion, and lipid metabolism. researchgate.net The STZ-induced diabetic rat model is another paradigm used to study effects on β-cell mass. researchgate.net

The anti-inflammatory properties are often studied within these cardiovascular and metabolic models. The expression levels of inflammatory cytokines such as TNF-α, IL-6, and cell adhesion molecules like ICAM-1 and VCAM-1 are measured in myocardial tissue. nih.gov Additionally, markers of pyroptosis, a form of inflammatory cell death, including NLRP3 and c-caspase-1, are assessed to understand the anti-inflammatory mechanisms. nih.gov

Table 1: Pharmacological Disease Models and Key Endpoints

| Disease Model | Animal/Human Study | Key Endpoints Investigated |

|---|---|---|

| Hypertension/Cardiac Hypertrophy | Mouse models of myocardial hypertrophy | Cardiac function, pathological variations in heart tissue, expression of β-MHC, ANP, BNP. nih.gov |

| Angiotensin II-induced hypertensive mice | Blood pressure, cardiac hypertrophy, vascular fibrosis, endothelial dysfunction, oxidative stress. mdpi.com | |

| Spontaneously Hypertensive Rats (SHRs) | Heart weight, cardiac muscle cell volume. mdpi.com | |

| Heart Failure | Diet-induced obesity models (HFpEF) | Myocardial fat content, interstitial fibrosis, activation of cardioprotective pathways. mdpi.com |

| Post-myocardial infarction models (HFrEF) | Left Ventricular Ejection Fraction (LVEF), infarct size. mdpi.com | |

| Ischemia | STEMI patients post-PCI | Infarct size, myocardial salvage. uiw.edu |

| Animal models of ischemia/reperfusion | Myocardial glucose uptake, apoptosis, calcium levels. uiw.edu | |

| Diabetes | High-fat diet-induced obese/diabetic mice | Glucose homeostasis, insulin secretion, lipid profiles, hepatic steatosis. researchgate.net |

| STZ-induced diabetic rats | β-cell mass. researchgate.net | |

| Inflammation | Mouse models of myocardial hypertrophy | Expression of TNF-α, COX2, IL-6, ICAM-1, VCAM-1. nih.gov |

| Expression of pyroptosis markers (NLRP3, ASC, c-caspase-1). nih.gov |

Experimental Paradigms for Behavioral and Physiological Assessment

Beyond cardiovascular and metabolic endpoints, the neurological effects of peptides like Apelin-13 are explored using specific behavioral and physiological tests, particularly in models of stress and depression.

A key model is the chronic social defeat stress (CSDS) paradigm in rats, which induces behaviors analogous to depression and anxiety. nih.gov Following the stress protocol, a battery of behavioral tests is performed to assess memory and mood-related behaviors.

Behavioral Assessment:

Memory Performance: The Y-maze test is used to evaluate spatial working memory through the measurement of spontaneous alternation ratios. The novel object recognition test assesses recognition memory by calculating a discrimination index between a familiar and a new object. nih.gov

Depression-like Behavior: The social interaction test measures social avoidance, a core symptom of depression. The forced swimming test and tail suspension test are used to assess behavioral despair. nih.gov

Physiological Assessment:

Locomotor Activity: The open field test is a standard method to measure general locomotor activity and to ensure that observed behavioral changes in other tests are not due to sedation or hyperactivity. nih.gov

These paradigms are crucial for understanding the potential neuropsychopharmacological profile of (Glp1)-Apelin-13, given the expression of the apelin/APJ system in limbic structures like the hippocampus. nih.gov

Table 2: Experimental Paradigms for Neurobehavioral Assessment

| Experimental Model | Behavioral/Physiological Test | Parameter Assessed |

|---|---|---|

| Chronic Social Defeat Stress (CSDS) in Rats | Y-Maze Test | Spatial working memory (alternation ratio). nih.gov |

| Novel Object Recognition Test | Recognition memory (discrimination index). nih.gov | |

| Social Interaction Test | Social avoidance/interaction. nih.gov | |

| Forced Swimming Test | Behavioral despair. nih.gov | |

| Tail Suspension Test | Behavioral despair. nih.gov | |

| Open Field Test | General locomotor activity. nih.gov |

Analytical Techniques for Peptide Detection and Quantification in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Plasma and Tissue Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and essential technique for the accurate detection and quantification of (Glp1)-Apelin-13 and its metabolites in biological matrices like plasma and tissue. This method offers high sensitivity and specificity, which is critical for distinguishing the intact peptide from its various metabolic fragments.

A typical LC-MS/MS method for an apelin peptide, such as [Pyr1]apelin-13, involves several key steps. nih.govnih.gov First, plasma samples are extracted, often in the presence of a denaturing agent like guanidine (B92328) hydrochloride to improve peptide recovery. nih.govnih.gov A combination of plasma protein precipitation (using methanol) and liquid-liquid extraction (using dichloromethane) can also be employed for sample clean-up. mdpi.com

The extracted samples are then analyzed using a system comprising a high-performance liquid chromatography unit coupled to a triple quadrupole mass spectrometer. nih.gov The peptide and its stable isotope-labeled internal standard are separated on a specialized column (e.g., HSS T3 Acquity) using a solvent gradient. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides the high selectivity needed to quantify the target peptide in a complex biological sample. researchgate.net

This methodology has been successfully used to quantify intact [Pyr1]apelin-13 in human plasma, achieving a lower limit of quantification (LLOQ) of 1 ng/ml. nih.gov Furthermore, LC-MS/MS analysis has been instrumental in identifying in-vivo metabolites, revealing that [Pyr1]apelin-13 is cleaved at both its N- and C-termini. nih.govnih.gov Specifically, the C-terminus was found to be more susceptible to cleavage, leading to the identification of [Pyr1]apelin-13(1-12), [Pyr1]apelin-13(1-10), and [Pyr1]apelin-13(1-6) as abundant metabolites in humans. nih.gov This level of detail is crucial for understanding the peptide's in-vivo stability and designing more robust therapeutic analogues.

Table 3: Example Parameters for LC-MS/MS Analysis of Apelin-13

| Parameter | Specification |

|---|---|

| Instrumentation | H-Class Acquity UPLC coupled to a TQ-XS triple quadrupole mass spectrometer. nih.gov |

| Column | 2.1 × 50 mm, 1.8 µm HSS T3 Acquity column. nih.gov |

| Column Temperature | 60 °C. nih.gov |

| Mobile Phase | A: 0.1% Formic Acid (FA) in water; B: 0.1% FA in acetonitrile (B52724) (ACN). nih.gov |

| Flow Rate | 350 µl/minute. nih.gov |

| Sample Preparation | Plasma extraction with guanidine hydrochloride or protein precipitation/liquid-liquid extraction. nih.govmdpi.com |

| Quantification | Multiple Reaction Monitoring (MRM) with a stable isotope-labeled internal standard. researchgate.net |

| Sensitivity (LLOQ) | 1 ng/ml for [Pyr1]apelin-13 in human plasma. nih.gov |

Immunoassays (Consideration of Isoform Specificity and Limitations)

While LC-MS/MS provides detailed structural information, immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are also used for peptide quantification. These methods rely on antibodies to detect the target peptide and are often more accessible for high-throughput screening.

However, a significant limitation of immunoassays in the context of apelin research is the potential lack of isoform specificity. The apelin peptide family includes several isoforms (e.g., Apelin-36 (B1139625), Apelin-17, Apelin-13) and their pyroglutamylated forms (e.g., [Pyr1]apelin-13), which is the predominant isoform in the human cardiovascular system. nih.govnih.gov

Furthermore, as revealed by LC-MS/MS studies, apelin peptides are rapidly cleaved in vivo, generating multiple smaller fragments. nih.gov An immunoassay may not be able to distinguish between the full-length, biologically active peptide and its inactive or less active metabolites. This cross-reactivity can lead to an overestimation of the concentration of the intact peptide, providing misleading information about its pharmacokinetics and pharmacodynamics. The finding that [Pyr1]apelin-13 is cleaved from both the N- and C-termini highlights the challenge for antibody-based methods, which typically target a specific epitope that may be lost or altered during metabolism. nih.govnih.gov Therefore, while useful for some applications, the results from immunoassays for (Glp1)-Apelin-13 must be interpreted with caution, and validation with a more specific method like LC-MS/MS is often necessary for definitive quantification and metabolite identification.

Preclinical Therapeutic Implications and Future Research Directions

Rationale for Targeting the Apelin-APJ System with (Glp1)-Apelin-13

The rationale for targeting the apelin-APJ system is rooted in its diverse physiological roles, including the regulation of glucose metabolism, cardiovascular function, and energy homeostasis. nih.govmdpi.comnih.gov Apelin has been shown to improve insulin (B600854) sensitivity, stimulate glucose uptake, and regulate lipid metabolism. nih.govnih.gov Furthermore, the apelin system counteracts the renin-angiotensin system, promoting vasodilation and protecting against cardiovascular damage. nih.gov Given that apelin levels are often dysregulated in metabolic and cardiovascular diseases, restoring or enhancing apelin signaling with a stable agonist like (Glp1)-Apelin-13 presents a compelling therapeutic strategy. nih.gov

Leveraging Enhanced Stability and Potency of (Glp1)-Apelin-13

A significant hurdle in harnessing the therapeutic potential of native apelin is its rapid degradation by enzymes such as angiotensin-converting enzyme 2 (ACE2) and neprilysin. nih.gov The pyroglutamylation at the N-terminus of (Glp1)-Apelin-13 is a key structural modification that confers enhanced resistance to enzymatic degradation, thereby increasing its in vivo stability. caymanchem.comnih.gov Studies on various apelin analogs have demonstrated that modifications can lead to a significantly prolonged half-life in plasma compared to native apelin-13 (B560349). For instance, some analogs have shown up to a 5.8-fold increase in stability. nih.goviiitd.edu.inulster.ac.uk This enhanced stability allows for sustained receptor activation and more persistent biological effects.

In addition to improved stability, (Glp1)-Apelin-13 maintains potent agonistic activity at the APJ receptor, with an EC50 value of 0.30 nM, comparable to that of native apelin-13 (EC50 = 0.37 nM). caymanchem.com This combination of high potency and enhanced stability makes it a superior candidate for preclinical and potential clinical development compared to its native counterpart.

Mechanistic Insights for Drug Development in Preclinical Settings

Preclinical studies are crucial for elucidating the mechanisms of action that underpin the therapeutic effects of (Glp1)-Apelin-13 and its analogs. The APJ receptor is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways, including G protein-dependent and β-arrestin-mediated pathways. digitellinc.comahajournals.org Research in preclinical settings aims to dissect these signaling cascades to understand how they contribute to the desired therapeutic outcomes.

For instance, activation of the G protein pathway is often associated with beneficial effects like vasodilation and improved cardiac function, while β-arrestin signaling has been implicated in receptor desensitization and potential adverse effects. digitellinc.comnih.gov By developing and studying biased agonists that preferentially activate one pathway over the other, researchers can gain valuable insights into the specific roles of each signaling branch. nus.edu.sgresearchgate.net This knowledge is instrumental in designing novel drugs with improved efficacy and safety profiles. Furthermore, preclinical models allow for the investigation of the compound's effects on various physiological systems, providing a comprehensive understanding of its potential therapeutic applications and guiding further development. mdpi.comresearchgate.net

Development of (Glp1)-Apelin-13 Analogs with Improved Pharmacokinetic Profiles for Research

To further enhance the therapeutic potential of apelin-based compounds, ongoing research focuses on developing analogs of (Glp1)-Apelin-13 with even better pharmacokinetic properties. The goal is to create molecules with optimized in vivo stability, bioavailability, and receptor interaction profiles for more effective and convenient therapeutic applications.

Strategies for Enhancing In Vivo Stability and Bioavailability (e.g., Macrocyclization)

Several strategies are being explored to improve the stability and bioavailability of apelin analogs. These include:

Macrocyclization: Introducing an internal lactam bridge can conformationally constrain the peptide, making it less susceptible to proteolytic degradation. nih.gov This strategy has been shown to improve both binding properties and plasma stability. mdpi.com

Non-canonical Amino Acid Substitution: Replacing natural amino acids with non-canonical ones can enhance resistance to enzymatic cleavage. nih.gov

Acylation: The addition of a fatty acid moiety, a technique also used for GLP-1 receptor agonists like liraglutide, can improve plasma stability and prolong the duration of action. researchgate.netnih.govplos.org

PEGylation: Conjugation with polyethylene (B3416737) glycol (PEG) is another approach to increase the hydrodynamic size of the peptide, reducing renal clearance and extending its half-life. nih.govpatsnap.com

These modifications aim to create apelin analogs that can be administered less frequently and maintain therapeutic concentrations for longer periods.

Design of Biased Agonists or Receptor-Selective Ligands for Research

The concept of biased agonism is a key focus in the design of next-generation apelin receptor agonists. researchgate.net Biased agonists selectively activate specific downstream signaling pathways of the APJ receptor, which could lead to more targeted therapeutic effects with fewer side effects. digitellinc.comahajournals.orgnih.gov For example, a G protein-biased agonist might maximize the beneficial cardiovascular effects while minimizing the β-arrestin-mediated receptor internalization and potential for cardiac hypertrophy. digitellinc.comnus.edu.sg

Structure-based drug design, aided by techniques like X-ray crystallography and computational modeling, is instrumental in creating these biased ligands. digitellinc.compatsnap.com By understanding the precise interactions between the ligand and the receptor at the molecular level, researchers can rationally design modifications to favor specific receptor conformations and signaling outcomes. nus.edu.sg The development of such biased agonists will not only provide more refined research tools to probe the intricacies of the apelin-APJ system but also pave the way for novel therapeutics with superior clinical profiles.

Promising Avenues for Further Preclinical Exploration

The field of (Glp1)-Apelin-13 and its analogs is ripe with opportunities for further preclinical investigation. Some of the most promising areas include:

Dual GLP-1/Apelin Receptor Agonists: Given the complementary roles of GLP-1 and apelin in metabolic regulation, developing single molecules that can activate both receptors holds significant promise. mdpi.comresearchgate.net Such co-agonists could offer synergistic benefits in the treatment of type 2 diabetes and obesity. mdpi.com

Neurodegenerative Diseases: Emerging evidence suggests that GLP-1 receptor agonists have neuroprotective properties. patsnap.commcgill.ca Investigating whether (Glp1)-Apelin-13 or its analogs can cross the blood-brain barrier and exert beneficial effects in models of Alzheimer's or Parkinson's disease is a compelling avenue of research.

Kidney Disease: The apelin system plays a role in regulating renal hemodynamics and fluid balance, often opposing the actions of the renin-angiotensin and vasopressin systems. nih.govnih.gov Exploring the therapeutic potential of stable apelin analogs in preclinical models of chronic kidney disease and diabetic nephropathy is warranted.

Age-Related Macular Degeneration (AMD): Studies have shown elevated serum apelin-13 levels in patients with AMD, suggesting a potential role for the apelin system in this condition. nih.gov Further preclinical research is needed to understand this relationship and to evaluate the therapeutic potential of targeting the apelin receptor in AMD.

Brugada Syndrome: A recent study identified a metabolically stable apelin-13 analog as a potent blocker of the transient outward potassium current (ITo), suggesting a potential therapeutic benefit for arrhythmias associated with Brugada syndrome. mdpi.comnih.gov This opens up a new and exciting area for preclinical investigation.

Multi-Organ Protective Effects in Complex Disease Models

The chimeric peptide (Glp1)-Apelin-13 has demonstrated significant promise in preclinical models of metabolic dysfunction, primarily through its dual agonism of the GLP-1 and apelin (APJ) receptors. This dual action leads to a synergistic improvement in glucose homeostasis and body weight regulation.

In animal models of obesity and type 2 diabetes, treatment with analogues of this chimeric peptide has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight. plos.orgnih.gov These effects are attributed to the combined actions of the GLP-1 component, which enhances glucose-dependent insulin secretion and promotes satiety, and the apelin-13 component, which has been independently shown to improve glucose uptake and lipid metabolism. jomes.orgnih.gov

Specifically, apelin-13 and its stable analogues have been observed to enhance insulin secretion from pancreatic beta-cells and improve glucose disposal in both normal and diet-induced obese mice. nih.goviiitd.edu.in Furthermore, long-term administration of acylated apelin-13 analogues in high-fat fed mice resulted in reduced food intake, decreased body weight, and improved lipid profiles, including reduced triglycerides and LDL-cholesterol, and increased HDL-cholesterol. plos.orgnih.gov These findings suggest a broad protective effect on metabolic health.

The potential neuroprotective effects of apelin-13 have also been noted in models of multiple sclerosis, where it has been shown to ameliorate disease severity and preserve myelin content. nih.gov This raises the possibility that the (Glp1)-Apelin-13 chimera could exert protective effects beyond the metabolic system, a key area for future investigation.

Table 1: Summary of Preclinical Protective Effects of Apelin-13 Analogues

| Organ/System | Observed Protective Effect | Supporting Evidence |

|---|---|---|

| Pancreas | Enhanced glucose-stimulated insulin secretion. nih.goviiitd.edu.in | Studies in cultured pancreatic beta-cells and isolated mouse islets. |

| Adipose Tissue | Increased glucose uptake. plos.org | In vitro studies with 3T3-L1 adipocytes. |

| Liver | Improved hepatic lipid metabolism and reduced steatosis. nih.gov | Studies in high-fat fed mice. |

| Skeletal Muscle | Improved lipid utilization and insulin resistance. nih.gov | Studies in insulin-resistant high-fat fed mice. |

| Central Nervous System | Neuroprotective effects and myelin preservation. nih.gov | Studies in experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. |

| Overall Metabolism | Reduced body weight, food intake, and improved lipid profile. plos.orgnih.gov | Long-term studies in high-fat fed obese-diabetic mice. |

Combinatorial Research with Other Therapeutic Modalities

The development of the (Glp1)-Apelin-13 chimera is itself a form of combinatorial therapy, integrating the actions of two distinct peptide hormones into a single molecule. Research has demonstrated that co-agonist peptides incorporating both exendin-4 (B13836491) (a GLP-1 receptor agonist) and apelin exhibit significantly greater insulinotropic actions than either peptide alone or their simple combination. mdpi.com

This suggests a synergistic interaction at the cellular level, leading to enhanced therapeutic outcomes. The potential for combining (Glp1)-Apelin-13 with other therapeutic modalities for diabetes and obesity is an active area of research. For instance, combining GLP-1 receptor agonists with other hormones like gastrin has been shown to promote pancreatic beta-cell proliferation and differentiation in diabetic mice. jomes.org

Future research will likely explore the combination of (Glp1)-Apelin-13 with other classes of anti-diabetic drugs or with lifestyle interventions to achieve even greater metabolic control. The goal of such combinatorial approaches is to target multiple disease pathways simultaneously, potentially leading to more durable and comprehensive therapeutic effects. jomes.org

Elucidation of Novel APJ-Independent Mechanisms (if supported by future research)

The vast majority of the known effects of apelin-13 are mediated through its binding to the G protein-coupled receptor, APJ. mdpi.comnih.gov The signaling cascades initiated by APJ activation are responsible for the observed effects on insulin secretion, glucose uptake, and other metabolic processes. nih.gov

Currently, there is limited direct evidence to support significant APJ-independent mechanisms for (Glp1)-Apelin-13. However, the field of peptide hormone research is continually evolving, and the possibility of novel signaling pathways cannot be entirely dismissed. Future research, employing techniques such as receptor knockout models and advanced molecular probing, will be necessary to definitively determine if any of the actions of this chimeric peptide occur independently of APJ activation. The elucidation of any such mechanisms would open up new avenues for understanding its full therapeutic potential.

Remaining Research Gaps and Challenges

Despite the promising preclinical data, several research gaps and challenges need to be addressed before the full therapeutic potential of (Glp1)-Apelin-13 can be realized.

Understanding the Full Spectrum of (Glp1)-Apelin-13 Actions in Diverse Physiological Contexts

The current body of research has largely focused on the metabolic effects of (Glp1)-Apelin-13 and its analogues in the context of obesity and type 2 diabetes. While these findings are significant, a comprehensive understanding of the peptide's actions across a wider range of physiological and pathological states is needed. nih.govnih.gov

For example, the role of this chimeric peptide in cardiovascular health, renal function, and inflammatory processes warrants further investigation, given the known functions of both GLP-1 and apelin in these systems. nih.gov The long-term effects of sustained dual receptor agonism also need to be carefully evaluated to understand the full spectrum of its physiological impact.

Methodological Advances for In Vivo Assessment and Translation of Preclinical Findings

A major challenge in the development of peptide-based therapeutics is their translation from preclinical models to human studies. The inherent instability of native peptides in plasma necessitates the development of stable analogues, such as the acylated forms of apelin-13 that have shown improved pharmacokinetic profiles. plos.orgnih.gov

Further methodological advances are required to accurately assess the in vivo distribution, receptor engagement, and downstream signaling of (Glp1)-Apelin-13 in living organisms. The development of novel imaging agents and more sophisticated pharmacokinetic and pharmacodynamic modeling will be crucial for optimizing the design of future clinical trials. Overcoming the challenges of peptide delivery and ensuring a favorable safety profile will be key to the successful clinical translation of this promising therapeutic candidate. nih.gov

Q & A

Basic Research Questions

Q. How does the pyroglutamate modification in (Glp1)-Apelin-13 influence its stability and receptor binding compared to native Apelin-13?